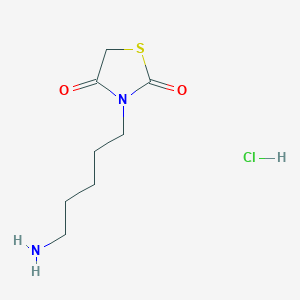

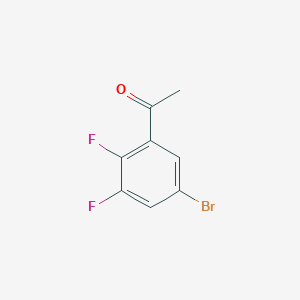

![molecular formula C16H14ClN3O B1382119 (2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone CAS No. 1597421-37-8](/img/structure/B1382119.png)

(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone

Overview

Description

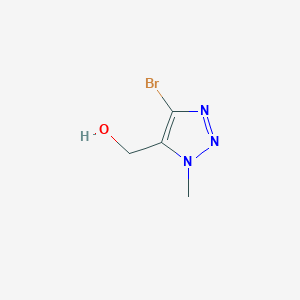

“(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone” is a synthetic compound with the molecular formula C16H14ClN3O and a molecular weight of 299.76 g/mol . It is a pale-yellow to yellow-brown solid . This compound has attracted considerable interest in scientific research and development.

Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and InChI code. The IUPAC name is “(2-chloropyridin-4-yl) (1-isopropyl-1H-pyrrolo [3,2-c]pyridin-3-yl)methanone” and the InChI code is "1S/C16H14ClN3O/c1-10(2)20-9-13(12-8-18-5-4-14(12)20)16(21)11-3-6-19-15(17)7-11/h3-10H,1-2H3" .

Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 299.76 g/mol . The compound should be stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Isomorphism and Structural Disorder

The study by Swamy et al. (2013) discusses isomorphous methyl- and chloro-substituted small heterocyclic analogues, emphasizing the chlorine-methyl exchange rule. The research highlights the presence of extensive structural disorder in the compounds, which poses challenges in automatic detection during data mining procedures like the Cambridge Structural Database searches. This suggests a nuanced complexity in the molecular structure of related compounds (Swamy et al., 2013).

Crystal Structure Characterization

Lakshminarayana et al. (2009) synthesized and characterized a related compound, highlighting the compound's crystallization in the monoclinic space group and detailing the cell parameters. The study underlines the importance of intermolecular hydrogen bonds in the crystal structure, offering insights into the compound's stability and interactions (Lakshminarayana et al., 2009).

Molecular Structure and Computational Analysis

Huang et al. (2021) conducted a comprehensive study involving synthesis, crystal structure determination, and Density Functional Theory (DFT) analysis of boric acid ester intermediates with benzene rings. The research presents a detailed conformational analysis, indicating that the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction. Additionally, the study explores the molecular electrostatic potential and frontier molecular orbitals of the compounds, shedding light on their physicochemical properties (Huang et al., 2021).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name |

(2-chloropyridin-4-yl)-(1-propan-2-ylpyrrolo[3,2-c]pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-10(2)20-9-13(12-8-18-5-4-14(12)20)16(21)11-3-6-19-15(17)7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZIMRJOEPUAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C1C=CN=C2)C(=O)C3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)